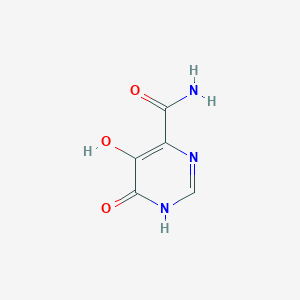

5,6-Dihydroxy-pyrimidine-4-carboxylic acid amide

Description

Evolution of Dihydroxypyrimidine Derivatives as Bioactive Scaffolds in Antiviral Drug Discovery

The journey of dihydroxypyrimidine derivatives in the realm of antiviral research is a compelling narrative of scientific innovation. Initially recognized for their structural similarity to the natural pyrimidine (B1678525) bases of nucleic acids, these compounds were logical candidates for investigation as antiviral agents. wikipedia.orggsconlinepress.com A significant breakthrough in this area was the development of dihydroxypyrimidine-based inhibitors targeting viral enzymes essential for replication. nih.gov

One of the most notable applications of this scaffold has been in the fight against the human immunodeficiency virus (HIV). Researchers discovered that dihydroxypyrimidine derivatives could effectively inhibit HIV integrase, a key enzyme responsible for incorporating the viral genome into the host cell's DNA. nih.govresearchgate.net This discovery led to the development of potent anti-HIV agents, including the FDA-approved drug Raltegravir, which features a related pyrimidone core. nih.gov The class of dihydroxypyrimidines and their analogues have demonstrated efficacy against both HIV reverse transcriptase and integrase enzymes. nih.gov

Further evolution of this scaffold led to the development of 5,6-dihydroxypyrimidine-4-carboxamides. researchgate.netnih.gov This modification from the corresponding carboxylic acids was a pivotal step in optimizing the inhibitory activity and pharmacokinetic properties of these compounds. nih.govresearchgate.net The amide moiety was found to be crucial for enhancing the interaction with the target enzyme, leading to improved potency. nih.gov

In addition to HIV integrase, the 5,6-dihydroxypyrimidine scaffold has been identified as a privileged substructure for a new class of inhibitors targeting the HIV-1 nucleocapsid (NC) protein. nih.gov The NC protein is a highly conserved and essential component for viral replication, making it an attractive target for antiviral drug development to overcome drug resistance. nih.gov The development of these inhibitors showcases the versatility of the dihydroxypyrimidine scaffold in targeting different viral components.

The following table summarizes key milestones in the evolution of dihydroxypyrimidine derivatives as antiviral scaffolds:

| Year of Discovery/Report | Dihydroxypyrimidine Derivative Class | Viral Target | Significance |

| Early 2000s | Dihydroxypyrimidine carboxylic acids | HIV Integrase | Demonstrated initial potential as HIV integrase inhibitors. researchgate.netnih.gov |

| Mid 2000s | 5,6-Dihydroxypyrimidine-4-carboxamides | HIV Integrase | Optimized potency and selectivity as HIV integrase strand transfer inhibitors. researchgate.netnih.gov |

| 2015 | General Dihydroxypyrimidines | HIV Integrase and Reverse Transcriptase | Review highlighted dual inhibitory potential. nih.gov |

| Recent Studies | 5,6-Dihydroxypyrimidine-6-carboxamide | HIV-1 Nucleocapsid Protein | Identified as a privileged scaffold for a new class of HIV-1 NC inhibitors. nih.gov |

Historical Context of the Pyrimidine Core in Enzyme Inhibitor Design

The pyrimidine ring system is a fundamental heterocyclic structure with a rich history in medicinal chemistry. wikipedia.org Its presence in essential biological molecules such as the nucleobases cytosine, thymine, and uracil, as well as in vitamin B1 (thiamine), has long pointed to its potential as a scaffold for designing molecules that can interact with biological systems. wikipedia.orggsconlinepress.com

The systematic study of pyrimidines began in the late 19th century, with the first synthesis of the parent compound reported in 1900. wikipedia.org Early pyrimidine derivatives, such as barbiturates, were found to have profound effects on the central nervous system, hinting at their ability to modulate enzyme and receptor functions. wikipedia.org

In the context of enzyme inhibition, the pyrimidine core has been extensively utilized due to its ability to mimic the natural substrates of enzymes, particularly those involved in nucleic acid metabolism. This "bioisosteric" replacement strategy has been a cornerstone of rational drug design. The pyrimidine ring's capacity to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, makes it an effective anchor for binding to enzyme active sites. nih.gov

Over the decades, pyrimidine derivatives have been developed as inhibitors for a wide array of enzymes, including:

Glutathione Reductase and Glutathione S-Transferase: Certain pyrimidine derivatives have shown inhibitory effects on these enzymes, which are important in cellular detoxification and are implicated in cancer. juniperpublishers.comjournalagent.com

Carbonic Anhydrases, Acetylcholinesterase, and Butyrylcholinesterase: Novel synthesized pyrimidine derivatives have demonstrated effective inhibition of these enzymes, which are associated with conditions like glaucoma, epilepsy, and Alzheimer's disease. researchgate.net

Aurora Kinases: Pyrimidine-based inhibitors have been designed to target Aurora kinases, which are involved in cell division and are overexpressed in many cancers. acs.orgnih.gov

This historical foundation of the pyrimidine core as a versatile platform for enzyme inhibitor design set the stage for the development of more complex and specific derivatives, such as 5,6-dihydroxy-pyrimidine-4-carboxylic acid amide.

Current Academic Relevance of this compound in Chemical Biology and Drug Design Research

The this compound scaffold continues to be a focal point of academic and industrial research in chemical biology and drug design. Its current relevance stems from its proven success as a pharmacophore for potent and selective enzyme inhibition, particularly in the antiviral field. researchgate.net

Current research efforts are focused on several key areas:

Second-Generation HIV Integrase Inhibitors: Building on the success of earlier compounds, researchers are designing new 5,6-dihydroxy-pyrimidine-4-carboxamide analogues to overcome drug resistance and improve safety profiles. researchgate.net These efforts involve structural modifications to enhance binding affinity and pharmacokinetic properties. For instance, compound 2-[1-(dimethylamino)-1-methylethyl]-N-(4-fluorobenzyl)-5,6-dihydroxypyrimidine-4-carboxamide has shown favorable preclinical pharmacokinetic properties and a high potency in cell-based assays. researchgate.net

Exploration of New Therapeutic Targets: The scaffold's ability to chelate metal ions, a key feature in its inhibition of HIV integrase, suggests its potential applicability to other metalloenzymes. Researchers are exploring its use in developing inhibitors for other viral enzymes, such as the HIV-1 RNase H. researchgate.net

Chemical Biology Probes: The well-defined structure-activity relationships of 5,6-dihydroxy-pyrimidine-4-carboxamide derivatives make them valuable tools as chemical probes to study the function and mechanism of their target enzymes.

The ongoing research into this scaffold highlights its enduring importance in the quest for novel therapeutic agents. The ability to systematically modify the core structure allows for the fine-tuning of biological activity, making it an attractive starting point for drug discovery campaigns.

The following table presents some research findings on specific derivatives of the this compound scaffold:

| Compound Name/Derivative | Target Enzyme | Reported Activity | Reference |

| N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides | HIV Integrase | Potent inhibition of the strand transfer process. researchgate.net | researchgate.net |

| 2-[1-(dimethylamino)-1-methylethyl]-N-(4-fluorobenzyl)-5,6-dihydroxypyrimidine-4-carboxamide | HIV Integrase | CIC95 of 78 nM in cell-based assays. researchgate.net | researchgate.net |

| 2-(3,4-dichlorobenzyl)-5,6-dihydroxypyrimidine-4-carboxylic acid | HIV-1 RNase H | IC50 value of 1.2 µM. researchgate.net | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-4(10)2-3(9)5(11)8-1-7-2/h1,9H,(H2,6,10)(H,7,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMMIALSNIFKRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5,6 Dihydroxy Pyrimidine 4 Carboxylic Acid Amide

Synthetic Routes to the 5,6-Dihydroxypyrimidine Core Structure

The formation of the central 5,6-dihydroxypyrimidine ring is the foundational step in the synthesis of the target compound. This is typically achieved through cyclization reactions of appropriately functionalized acyclic precursors.

Cyclization Reactions for Pyrimidine (B1678525) Ring Formation

A prominent method for constructing the 5,6-dihydroxypyrimidine core involves a cyclocondensation strategy. One effective approach begins with the formation of an amidoxime from a corresponding nitrile. This intermediate then undergoes a reaction with an activated alkyne, such as dimethyl acetylenedicarboxylate (DMAD). The resulting adduct, upon heating, cyclizes to form the 2-substituted 4,5-dihydroxypyrimidine-6-carboxylate methyl ester. acs.org This key intermediate can then be carried forward to the desired carboxamide.

The general reaction scheme can be summarized as follows:

Step 1: Amidoxime Formation: A nitrile (R-CN) is reacted with hydroxylamine to yield the corresponding amidoxime.

Step 2: Adduct Formation: The amidoxime reacts with dimethyl acetylenedicarboxylate.

Step 3: Cyclization: The adduct is heated in a high-boiling solvent, such as xylenes, to induce cyclization and formation of the 5,6-dihydroxypyrimidine ring system. acs.org

Precursor Functionalization and Derivatization Pathways

The diversity of substituents on the final 5,6-dihydroxypyrimidine-4-carboxylic acid amide is largely determined by the functionalization of the precursors before the cyclization step. A common strategy involves the use of a variety of amidines in the cyclocondensation reaction. This allows for the introduction of a wide range of substituents at the 2-position of the pyrimidine ring. acs.org

For instance, by starting with different nitriles to generate a library of amidoximes, a diverse set of 2-substituted pyrimidine ester intermediates can be prepared. This parallel synthesis approach is highly efficient for creating a multitude of analogs for structure-activity relationship (SAR) studies. acs.org

Amidation Strategies for 5,6-Dihydroxy-pyrimidine-4-carboxylic Acid

Once the 5,6-dihydroxy-pyrimidine-4-carboxylic acid or its ester is synthesized, the next crucial step is the formation of the amide bond at the C4-position. This can be accomplished through either direct amidation or with the assistance of coupling reagents.

Direct Amidation Techniques

Interestingly, for the amidation of 2-substituted 4,5-dihydroxypyrimidine-6-carboxylate methyl esters, the use of coupling reagents is often unnecessary. acs.org The 5-hydroxy group on the pyrimidine ring is believed to act as a neighboring group, participating in the activation of the methyl ester for nucleophilic attack by an amine. This "self-activated" direct amidation is a facile and efficient method for generating a library of carboxamide derivatives. acs.org The reaction is typically carried out by heating the pyrimidine ester with the desired amine in a suitable solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). acs.org

Coupling Reagent-Mediated Amide Bond Formation

While direct amidation is effective in many cases, coupling reagent-mediated amide bond formation remains a standard and versatile strategy in organic synthesis. These reagents activate the carboxylic acid, facilitating its reaction with an amine. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. peptide.comnih.gov

Other classes of coupling reagents include phosphonium salts such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). peptide.comhepatochem.com These reagents are known for their high efficiency and are frequently employed in the synthesis of complex amides. hepatochem.com

A specific protocol for the amidation of electron-deficient amines involves the use of EDC and 4-(dimethylamino)pyridine (DMAP) with a catalytic amount of HOBt. nih.gov This method has proven effective for a range of functionalized amide derivatives. nih.gov

| Coupling Reagent Class | Examples | Additives |

| Carbodiimides | DCC, DIC, EDC | HOBt, DMAP |

| Phosphonium Salts | BOP, PyBOP, PyAOP | |

| Uronium/Aminium Salts | HBTU, HATU, TBTU |

Regioselective Modifications and Substituent Introduction on the 5,6-Dihydroxypyrimidine-4-carboxamide Scaffold

Further structural diversity can be introduced through regioselective modifications of the 5,6-dihydroxypyrimidine-4-carboxamide scaffold. These modifications are crucial for fine-tuning the biological activity of the molecule. Structure-activity relationship studies have explored the impact of various substituents at different positions of the pyrimidine ring and the N-benzyl group. researchgate.net

For example, in the development of HIV integrase inhibitors, modifications on the N-benzyl-5,6-dihydroxypyrimidine-4-carboxamide scaffold have been extensively investigated. researchgate.net Introduction of different groups at the 2-position of the pyrimidine ring and on the benzylamide moiety has led to the identification of compounds with potent inhibitory activity. researchgate.net One of the most interesting compounds from a study is 2-[1-(dimethylamino)-1-methylethyl]-N-(4-fluorobenzyl)-5,6-dihydroxypyrimidine-4-carboxamide. researchgate.netnih.gov

Modifications at the Pyrimidine C-2 Position

The C-2 position of the 5,6-dihydroxypyrimidine ring is a key site for introducing structural diversity, which significantly influences the biological activity of the resulting compounds. A common synthetic approach involves the cyclocondensation of a substituted amidine with a suitable three-carbon precursor, such as diethyl oxalacetate, followed by amidation. This method allows for the incorporation of a wide range of substituents at the C-2 position.

For instance, in the development of inhibitors for the hepatitis C virus (HCV) NS5B polymerase, researchers synthesized a series of 2-(2-thienyl)-5,6-dihydroxy-4-carboxypyrimidines. nih.gov This work highlighted how modifications on the C-2 substituent, specifically the thiophene ring, could modulate the compound's activity in cell-based HCV replication assays. nih.gov The general synthetic strategy often begins with the preparation of 2-substituted-5,6-dihydroxypyrimidine-4-carboxylate esters, which serve as versatile intermediates. nih.gov These esters can be readily prepared, allowing for the introduction of various functional groups at the C-2 position before subsequent transformation into the final carboxamide.

Table 1: Examples of C-2 Position Modifications

| C-2 Substituent | Precursor | Therapeutic Target | Reference |

|---|---|---|---|

| 3,4-Dichlorobenzyl | 2-(3,4-Dichlorobenzyl)amidine | HIV Integrase | researchgate.net |

| Thiophen-2-yl | 2-(Thiophen-2-yl)amidine | HIV Integrase, HCV NS5B Polymerase | nih.govresearchgate.net |

Modifications at the Amide Nitrogen and Side Chains

The amide moiety of 5,6-dihydroxy-pyrimidine-4-carboxylic acid amide is another critical point for chemical derivatization. The standard method for this modification is the coupling of the corresponding 5,6-dihydroxypyrimidine-4-carboxylic acid with a diverse range of primary or secondary amines. This amidation reaction is typically facilitated by common peptide coupling reagents.

Extensive structure-activity relationship (SAR) studies have been conducted on the amide portion, particularly in the context of HIV integrase inhibitors. nih.gov Research evolving from a series of HCV NS5b polymerase inhibitors led to the optimization of 4,5-dihyroxypyrimidine carboxamides as selective HIV integrase strand transfer inhibitors. nih.gov These studies explored a wide array of acyclic and cyclic amines to be installed at the amide nitrogen. researchgate.net For example, a systematic exploration of various benzylamide moieties revealed that a p-fluorobenzylamide group was optimal for enzymatic activity against HIV integrase. nih.gov

The synthesis of these amide derivatives generally involves a two-step procedure starting from a suitable carboxylic acid. The acid is first coupled with the desired amine using a coupling agent like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU). nih.gov This straightforward and efficient method allows for the generation of a large number of analogs with diverse side chains attached to the amide nitrogen.

Table 2: Examples of Amide Nitrogen and Side Chain Modifications

| Amide Substituent (R in -CONHR) | Coupling Method | Therapeutic Target | Reference |

|---|---|---|---|

| Benzyl | Standard Amidation | HIV Integrase | nih.gov |

| p-Fluorobenzyl | Standard Amidation | HIV Integrase | researchgate.netnih.gov |

Derivatization for Analog Library Generation

The 5,6-dihydroxypyrimidine-4-carboxamide scaffold is well-suited for the generation of large analog libraries for high-throughput screening. The synthetic routes are amenable to parallel synthesis techniques, enabling the rapid production of thousands of diverse compounds. nih.gov

A common strategy for library generation involves a two-stage diversification approach. First, a collection of variously 2-substituted-4,5-dihydroxypyrimidine-6-carboxylate methyl esters is prepared. nih.gov This creates a set of core intermediates with diversity at the C-2 position. In the second stage, these esters undergo a facile amidation reaction with a large panel of different amines. This step introduces a second point of diversity at the amide side chain. This combinatorial approach allows for the efficient exploration of the chemical space around the core scaffold to identify novel compounds with potential therapeutic activities, such as broad-spectrum antiviral agents against RNA viruses. nih.gov

Synthesis of Related Fused Pyrimidine Heterocycles Bearing the 5,6-Dihydroxypyrimidine Moiety

The synthesis of fused pyrimidine systems is a significant area of heterocyclic chemistry, often leading to compounds with unique biological properties. Multi-component reactions (MCRs) have emerged as a powerful tool for the efficient, one-pot synthesis of complex heterocyclic structures, including fused pyrimidines like pyrido[2,3-d:5,6-d']dipyrimidines. orgchemres.org These reactions are valued for their operational simplicity, speed, and ability to generate molecular diversity, aligning with the principles of green chemistry. orgchemres.org

Advanced Structural Analysis and Spectroscopic Investigations of 5,6 Dihydroxy Pyrimidine 4 Carboxylic Acid Amide Systems

Tautomerism of the 5,6-Dihydroxypyrimidine Core: Experimental and Theoretical Elucidation

The 5,6-dihydroxypyrimidine core of the target molecule can exist in several tautomeric forms, which significantly influences its chemical and biological properties. Tautomers are structural isomers that readily interconvert, primarily through the migration of a proton. For 5,6-dihydroxy-pyrimidine-4-carboxylic acid amide, the tautomerism primarily involves keto-enol and amide-imidol transformations.

Theoretical studies, particularly using density functional theory (DFT), have been instrumental in predicting the relative stabilities of these tautomers. A study by Liao and Nicklaus investigated the tautomerism of dihydroxypyrimidine carboxamides as potential HIV-1 integrase inhibitors. researchgate.net Their calculations revealed the existence of multiple possible tautomeric forms. The relative energies of these tautomers are crucial in determining which form is predominant under physiological conditions. nih.gov

The primary tautomeric forms considered for the dihydroxypyrimidine core are the diketo, enol-keto, and dienol forms. The presence of the carboxamide group at the 4-position further complicates this landscape with its own amide-imidol tautomerism.

Table 1: Possible Tautomeric Forms of the 5,6-Dihydroxypyrimidine Core

| Tautomeric Form | Description |

|---|---|

| Diketo | Both hydroxyl groups at positions 5 and 6 are in their keto forms (C=O). |

| Enol-keto | One hydroxyl group is in its enol form (C-OH) while the other is in its keto form. |

Experimental elucidation of tautomeric equilibria in solution is often pursued using spectroscopic methods such as NMR and UV-Vis spectroscopy. nih.gov For similar 4,6-dihydroxypyrimidine (B14393) derivatives, studies have shown that the predominant tautomeric form can be highly dependent on the solvent and the presence of other substituents. nih.govacs.org

Impact of Tautomeric Forms on Chemical Reactivity and Biological Interactions

The specific tautomeric form of this compound present is critical for its interaction with biological targets. Different tautomers present distinct hydrogen bond donor and acceptor patterns, which in turn govern their binding affinity and specificity for enzymes or nucleic acids. nih.gov

For instance, in the context of HIV-1 integrase inhibition, the chelating properties of the dihydroxypyrimidine core with magnesium ions in the enzyme's active site are highly dependent on the tautomeric state. researchgate.net The enol forms, with their hydroxyl groups, are generally considered better chelating agents than the keto forms. Therefore, the tautomeric equilibrium directly impacts the compound's inhibitory potency.

The chemical reactivity is also dictated by the dominant tautomer. The enol forms are more nucleophilic and can participate in different types of chemical reactions compared to the less reactive keto forms. This has implications for the metabolic stability and potential biotransformation pathways of the compound.

Crystallographic Studies of this compound and its Complexes

To date, a specific, publicly available crystal structure of this compound has not been identified in the mainstream crystallographic databases. However, crystallographic studies of closely related pyrimidine (B1678525) derivatives provide valuable insights into the likely solid-state conformation of this molecule.

Elucidation of Solid-State Conformations

In the solid state, pyrimidine derivatives often exhibit planar or near-planar ring conformations. The substituents, in this case, the dihydroxy and carboxamide groups, will have their conformations influenced by intramolecular and intermolecular hydrogen bonding. It is highly probable that the solid-state structure is stabilized by an extensive network of hydrogen bonds involving the hydroxyl groups, the amide functionality, and the nitrogen atoms of the pyrimidine ring. Such hydrogen bonding networks are a common feature in the crystal structures of related pyrimidinones. nih.gov Tautomeric polymorphism, where different tautomers crystallize as distinct polymorphs, is also a possibility for this class of compounds. ic.ac.uk

Co-crystal Structures with Biological Targets (e.g., enzymes, nucleic acids)

While there are no specific co-crystal structures of this compound with biological targets, the broader class of dihydroxypyrimidine carboxamides has been studied as HIV-1 integrase inhibitors. nih.govresearchgate.net Molecular modeling and docking studies suggest that these inhibitors bind to the active site of the enzyme, chelating the essential magnesium ions. researchgate.net A co-crystal structure would be invaluable in definitively determining the binding mode and the specific tautomeric form responsible for inhibition. Co-crystallization efforts with enzymes like HIV integrase or other potential biological targets would be a significant step forward in understanding the structure-activity relationship of this compound. nih.govresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation of Complex Derivatives and Intermediates

Spectroscopic techniques are paramount in the structural elucidation of complex organic molecules like this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the chemical structure. The chemical shifts of the protons and carbons in the pyrimidine ring and its substituents provide information about the electronic environment of the nuclei. For pyrimidine derivatives, the proton signals of the ring are typically observed in the aromatic region of the spectrum. The protons of the hydroxyl and amide groups are expected to be broad and their chemical shifts can be solvent-dependent. rsc.org

Advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC) would be crucial in assigning all the proton and carbon signals unambiguously. These techniques help in establishing the connectivity between different atoms in the molecule. Furthermore, NMR can be used to study tautomeric equilibria in solution by observing the signals corresponding to the different tautomers. The relative integration of these signals can provide a quantitative measure of the tautomeric ratio. researchgate.net

Table 2: Predicted Spectroscopic Data Ranges for this compound

| Technique | Functional Group | Expected Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

|---|---|---|

| IR Spectroscopy | O-H stretch (hydroxyl) | 3200-3600 (broad) |

| N-H stretch (amide) | 3100-3500 | |

| C=O stretch (keto/amide) | 1650-1750 | |

| C=C, C=N stretch (ring) | 1450-1650 | |

| ¹H NMR | Pyrimidine ring H | 7.0-9.0 |

| Amide NH₂ | 6.5-8.5 (broad) | |

| Hydroxyl OH | Variable, broad | |

| ¹³C NMR | Pyrimidine ring C | 140-170 |

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly useful for identifying the functional groups present in the molecule. The presence of hydroxyl groups would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The amide group would show characteristic N-H stretching vibrations around 3100-3500 cm⁻¹ and a strong C=O (amide I) stretching band around 1650-1700 cm⁻¹. The C=O stretching of the keto tautomers would also appear in this region. The C=C and C=N stretching vibrations of the pyrimidine ring are expected in the 1450-1650 cm⁻¹ region. mdpi.comchemicalbook.com Comparing the experimental IR spectrum with theoretical calculations for different tautomers can help in identifying the predominant form in the solid state. nih.gov

Computational Chemistry and Molecular Modeling of 5,6 Dihydroxy Pyrimidine 4 Carboxylic Acid Amide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 5,6-Dihydroxy-pyrimidine-4-carboxylic acid amide. samipubco.comechemcom.com These calculations provide a detailed understanding of the molecule's properties, which is crucial for predicting its chemical behavior and interaction with biological systems.

The electronic properties of pyrimidine (B1678525) derivatives are often investigated using DFT with basis sets like B3LYP/6-311++G(d,p). semanticscholar.orgafricanjournalofbiomedicalresearch.com Such studies focus on optimizing the molecular geometry to its lowest energy state and calculating various electronic descriptors. africanjournalofbiomedicalresearch.comdovepress.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). africanjournalofbiomedicalresearch.comresearchgate.net The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

The distribution of electron density is another vital aspect analyzed through quantum chemical calculations. The Molecular Electrostatic Potential (MEP) surface is mapped to identify electrophilic and nucleophilic sites on the molecule. nih.govnih.govresearchgate.net For a molecule like this compound, the oxygen and nitrogen atoms of the pyrimidine ring, hydroxyl groups, and the amide moiety are expected to be electron-rich regions (negative MEP), making them susceptible to electrophilic attack and key sites for hydrogen bonding. Conversely, the hydrogen atoms are typically electron-deficient (positive MEP).

Natural Bond Orbital (NBO) analysis is also employed to study intramolecular interactions, charge delocalization, and the stability arising from hyperconjugative interactions. africanjournalofbiomedicalresearch.com These computational approaches collectively provide a comprehensive picture of the molecule's electronic characteristics, guiding the prediction of its reactivity and interaction patterns.

Table 1: Predicted Electronic Properties of this compound from Quantum Chemical Calculations (Note: The following data is illustrative and based on typical findings for similar compounds.)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Indicates overall polarity of the molecule |

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. samipubco.comsemanticscholar.org For this compound and its derivatives, docking studies have been crucial in identifying potential biological targets and understanding the molecular basis of their activity. researchgate.net Dihydroxypyrimidine carboxamides have been investigated as inhibitors of enzymes such as HIV integrase and human cytomegalovirus (HCMV) pUL89 endonuclease. samipubco.comresearchgate.net

In a typical docking protocol, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, this compound, is then placed into the active site of the protein, and various conformations and orientations are sampled. africanjournalofbiomedicalresearch.com Scoring functions are used to estimate the binding energy for each pose, with lower energy scores indicating more favorable binding. youtube.com These studies often reveal key interactions, such as hydrogen bonds and metal chelation, that are critical for the ligand's inhibitory activity. samipubco.com For instance, the dihydroxy-pyrimidine core is known to chelate essential metal ions in the active sites of viral enzymes. samipubco.com

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. semanticscholar.orgyoutube.com MD simulations provide a more dynamic picture of the binding event, allowing for the observation of conformational changes in both the ligand and the protein. semanticscholar.orgafricanjournalofbiomedicalresearch.com The stability of the complex is evaluated by analyzing parameters like the root-mean-square deviation (RMSD) of the atomic coordinates throughout the simulation. semanticscholar.org Binding free energy calculations, such as MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), can also be performed on the MD simulation trajectories to provide a more accurate estimation of the binding affinity. youtube.com

Table 2: Illustrative Molecular Docking Results for this compound with Different Targets (Note: The following data is illustrative and based on typical findings for similar compounds.)

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| HIV Integrase | -8.5 | Asp65, Asp116, Glu152 | Metal chelation, Hydrogen bond |

| HCMV pUL89 Endonuclease | -7.9 | Asp374, Asp473 | Metal chelation, Hydrogen bond |

| Dihydrofolate Reductase | -7.2 | Ile7, Tyr121 | Hydrogen bond, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR studies can be employed to predict the inhibitory potency of new analogues and to guide the design of compounds with improved activity.

In a QSAR study, a set of molecules with known biological activities (the training set) is used to develop a predictive model. nih.gov Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), electronic (e.g., partial charges), or hydrophobic (e.g., logP).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build an equation that correlates a selection of these descriptors with the observed biological activity (e.g., IC50 values). nih.gov The predictive power of the resulting QSAR model is then validated using an external set of compounds (the test set) that were not used in the model development. A robust QSAR model can be a valuable tool for screening virtual libraries of compounds and prioritizing them for synthesis and biological testing.

Table 3: Hypothetical QSAR Model for the Prediction of Biological Activity (Note: The following data is illustrative and based on typical findings for similar compounds.)

| Descriptor | Coefficient | Significance (p-value) | Interpretation |

| LogP | +0.45 | < 0.05 | Increased hydrophobicity correlates with higher activity |

| Molecular Weight | -0.12 | > 0.05 | Not a significant predictor in this model |

| Number of H-bond Donors | +0.67 | < 0.01 | More hydrogen bond donors enhance activity |

| Dipole Moment | +0.23 | < 0.05 | Higher polarity is associated with better activity |

Pharmacophore Modeling for Inhibitor Design

Pharmacophore modeling is a powerful technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a particular response. echemcom.comnih.gov For this compound and its analogues, pharmacophore models can be generated to guide the design of novel inhibitors with enhanced potency and selectivity. nih.gov

A pharmacophore model is typically derived from a set of active compounds. The common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups, are identified and their spatial relationships are defined. echemcom.com This model represents the key interaction points between a ligand and its target receptor.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore features. echemcom.com This virtual screening approach allows for the rapid identification of diverse chemical scaffolds that are likely to be active against the target of interest. The identified hits can then be subjected to further computational analysis, such as molecular docking, before being selected for chemical synthesis and biological evaluation.

Table 4: Example of a Pharmacophore Model for Inhibitors Targeting a Viral Enzyme (Note: The following data is illustrative and based on typical findings for similar compounds.)

| Pharmacophore Feature | Number of Features | Geometric Constraints (Distances in Å) |

| Hydrogen Bond Acceptor | 2 | HBA1-HBA2: 4.5-5.0 |

| Hydrogen Bond Donor | 1 | HBD1-HBA1: 3.0-3.5 |

| Aromatic Ring | 1 | AR1-HBA2: 6.0-6.8 |

| Metal Chelator | 1 | MC1-AR1: 8.2-9.0 |

Mechanistic Biochemical and Biological Studies of 5,6 Dihydroxy Pyrimidine 4 Carboxylic Acid Amide As a Bioactive Agent

HIV-1 Integrase (INST) Inhibition Mechanism.nih.govacs.org

The compound 5,6-Dihydroxy-pyrimidine-4-carboxylic acid amide belongs to a class of dihydroxypyrimidine carboxamides that have been identified as potent and selective inhibitors of the HIV-1 integrase (IN) catalyzed strand transfer (ST) reaction. nih.govacs.org This class of molecules served as a foundation for the development of clinically significant antiretroviral agents. acs.org The core mechanism of action revolves around the specific disruption of the catalytic activity within the integrase active site.

Metal Chelation Hypothesis and Experimental Validation.researchgate.netnih.gov

The primary mechanism by which this compound and its analogs inhibit HIV-1 integrase is through the chelation of divalent metal ions, typically Mg2+, which are essential cofactors for the enzyme's catalytic activity. researchgate.netnih.gov The catalytic core domain of integrase contains a highly conserved D, D-35, E motif (comprising Asp64, Asp116, and Glu152) that coordinates two Mg2+ ions. nih.gov These metal ions are critical for both the 3'-processing and strand transfer steps of viral DNA integration.

The 5,6-dihydroxypyrimidine core of the inhibitor presents a planar arrangement of three coplanar oxygen atoms (the two hydroxyl groups and the carboxamide oxygen) that effectively mimic the phosphate (B84403) backbone of the viral DNA substrate. researchgate.net This spatial arrangement allows the inhibitor to bind tightly to the two Mg2+ ions in the active site, effectively sequestering them and rendering the enzyme catalytically inactive. researchgate.netnih.gov Theoretical studies using Density Functional Theory (DFT) have supported this hypothesis, showing that deprotonated enolized or phenolic hydroxyl groups of specific tautomers lead to the most stable complexes with the two magnesium ions. nih.gov This metal-chelating action prevents the binding and proper positioning of the viral DNA ends, thereby specifically inhibiting the strand transfer step. acs.orgresearchgate.net

Binding Mode Analysis within the Integrase Active Site.nih.gov

Computational docking and structural modeling studies have provided insights into the binding mode of dihydroxypyrimidine carboxamide inhibitors within the HIV-1 integrase active site. The binding site is a well-defined pocket formed by key amino acid residues, including those of the D, D-35, E catalytic triad (B1167595). nih.gov

The inhibitor orients itself in the active site to maximize its interaction with the catalytic metal ions and surrounding residues. nih.gov The dihydroxy-pyrimidine moiety, acting as the metal-binding pharmacophore, positions itself to coordinate the two Mg2+ ions. This interaction displaces the reactive 3'-hydroxyl end of the viral DNA from its catalytically competent position. researchgate.net In addition to metal chelation, the molecule is further stabilized by interactions with key amino acid residues within the active site pocket, which can include hydrogen bonding and hydrophobic interactions, contributing to the inhibitor's potency and selectivity. nih.gov For this class of compounds, a recurring motif of tight interaction with lysine (B10760008) residues, such as Lys156 and Lys159, has been suggested to be of prime importance for binding. nih.gov

HIV-1 Nucleocapsid (NC) Protein Inhibition Mechanism.nih.gov

The this compound scaffold has been identified as a privileged structure for a novel class of HIV-1 Nucleocapsid (NC) protein inhibitors. nih.gov The NC protein is a highly conserved zinc-finger protein crucial for multiple stages of the viral replication cycle, including reverse transcription and genome packaging, making it an attractive therapeutic target. nih.gov

Molecular Interactions with Zinc Finger Domains.nih.gov

The HIV-1 NC protein contains two highly conserved zinc finger domains, which are essential for its function in recognizing and binding to viral RNA. nih.gov The inhibitory action of this compound is attributed to its ability to interact with and disrupt the function of these domains.

Molecular docking studies have revealed that the dihydroxypyrimidine core fits into a hydrophobic pocket of the NC protein. The binding is stabilized by several key interactions:

π-stacking: A significant π-stacking interaction occurs between the pyrimidine (B1678525) ring of the inhibitor and the side chain of Tryptophan (Trp37).

Hydrogen Bonding: The dihydroxypyrimidine core forms hydrogen bonds with the backbone of Glycine (Gly35) and Methionine (Met46), as well as with the side-chain of Glutamine (Gln45).

Hydrophobic Interactions: The amide portion of the molecule engages in hydrophobic interactions with residues that form the NC hydrophobic platform, including Phenylalanine (Phe16), Alanine (Ala25), Trp37, and Met46. nih.gov

This binding mode is notably consistent with the way the NC protein recognizes nucleic acids, suggesting a competitive inhibition mechanism. nih.gov

| Interaction Type | Interacting Residue(s) |

| π-stacking | Trp37 |

| Hydrogen Bonding | Gly35, Gln45, Met46 |

| Hydrophobic Interactions | Phe16, Ala25, Trp37, Met46 |

Influence of Tautomeric State on NC Binding and Activity.nih.gov

The 5,6-dihydroxypyrimidine core can exist in two tautomeric forms: the dihydroxypyrimidine (catechol-like) form and the pyrimidone form. These tautomers possess a different arrangement of hydrogen bond donors and acceptors, which significantly influences their binding affinity for different biological targets. nih.gov

Experimental evidence indicates that the dihydroxypyrimidine (catechol) form is crucial for the inhibition of the NC protein. An N-methyl pyrimidone analog, which locks the molecule in the pyrimidone tautomeric state, was found to be completely inactive in NC inhibition assays. This finding highlights the specific requirement of the catechol-like tautomer for effective binding to the NC protein's zinc finger domains. Interestingly, this preference is the opposite of that observed for HIV-1 integrase inhibition, where the pyrimidinone form is often favored. nih.gov

| Tautomeric Form | Activity against HIV-1 NC |

| Dihydroxypyrimidine (Catechol) | Active |

| Pyrimidone | Inactive |

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Mechanism.nih.govnih.gov

Derivatives of 4,5-dihydroxypyrimidine carboxylic acid have been identified as inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. nih.govnih.gov The inhibitory mechanism of this class of compounds is centered on their ability to act as pyrophosphate (PPi) mimics at the enzyme's active site. nih.gov

The catalytic site of NS5B polymerase utilizes two divalent metal ions (typically Mg2+) to facilitate the nucleotidyl transfer reaction, which involves the incorporation of nucleotide triphosphates (NTPs) into the growing RNA chain and the subsequent release of pyrophosphate. nih.gov The dihydroxypyrimidine scaffold, similar to its action on HIV-1 integrase, presents a specific arrangement of oxygen atoms that can chelate these essential metal ions. nih.gov

By binding to the metal ions at the active site, the inhibitor occupies the space where pyrophosphate would normally be, effectively mimicking the PPi product. nih.govnih.gov This binding has a dual inhibitory effect:

It can prevent the binding of incoming NTPs through steric hindrance, thus acting as a competitive inhibitor with respect to the nucleotide substrate. nih.gov

It interferes with the PPi-mediated excision of incorporated chain-terminating nucleotides, a process that can counteract the effect of some nucleotide analog drugs. nih.gov

Biochemical studies have shown that increasing concentrations of the natural nucleotide substrate lead to an increase in the IC50 value of the dihydroxypyrimidine inhibitor, supporting a competitive mechanism of inhibition. nih.gov Therefore, this compound and its analogs function as active site, non-nucleoside inhibitors of HCV NS5B polymerase by disrupting the essential metal ion coordination required for RNA synthesis. nih.govnih.gov

Tridentate Chelation of Active Site Metal Ions (e.g., Mg²⁺)

The primary mechanism by which this compound and related DHP derivatives exert their inhibitory effects is through the chelation of divalent metal ions, such as Magnesium (Mg²⁺) or Manganese (Mn²⁺), which are essential cofactors for the catalytic activity of target enzymes. nih.govnih.gov This class of inhibitors is designed to feature a specific arrangement of atoms, often referred to as a "chelating triad," that can coordinate with the two metal ions present in the enzyme's active site. nih.govnih.gov

This metal-binding pharmacophore effectively competes with the natural substrate for binding to the catalytic metals. nih.gov By forming a stable complex with the active site metal ions, the inhibitor prevents the enzyme from carrying out its normal function, such as cleaving nucleic acid strands. This strategy of exploiting a chelating core for competitive metal binding is a well-established medicinal chemistry approach for inhibiting a wide array of metal-dependent enzymes, including viral endonucleases and integrases like HIV Ribonuclease H (RNase H) and integrase (IN). nih.govnih.govmdpi.com The carboxylic acid, or its functional equivalents like the amide, constitutes a key part of this chelating triad, with its electronic properties influencing the effectiveness of metal ion chelation. nih.gov

Enzyme Kinetics and Reversibility of Inhibition

The inhibitory activity of this compound and its analogs has been quantified through biochemical functional assays that measure the enzymatic activity of the target protein. nih.gov These dose-response studies are used to calculate the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to reduce the enzyme's activity by 50%. nih.gov

In studies targeting the Human Cytomegalovirus (HCMV) pUL89 endonuclease, various amide analogs were synthesized and tested. nih.gov The results from these biochemical assays revealed important structure-activity relationships. Generally, the corresponding carboxylic acid analogs demonstrated more potent inhibition of the pUL89 endonuclease compared to the amide analogs. nih.gov This suggests that the electronic properties of the carboxylic acid group may be more favorable for effective chelation of the active site metal ions in this specific enzyme. nih.gov While these assays provide crucial data on the potency of inhibition through IC₅₀ values, detailed kinetic studies to determine the specific mode of inhibition (e.g., competitive, non-competitive) and its reversibility for the amide derivatives have not been extensively reported in the referenced literature.

Human Cytomegalovirus (HCMV) pUL89 Endonuclease Inhibition Mechanism

Human Cytomegalovirus is a widespread pathogen that can cause severe disease in immunocompromised individuals and in congenital infections. nih.gov The HCMV terminase complex, which is essential for viral replication, includes a metal-dependent endonuclease located at the C-terminus of the pUL89 protein (pUL89-C). nih.govnih.gov This endonuclease is responsible for cleaving the viral DNA into unit-length genomes during the packaging process, making it an attractive target for antiviral therapy. nih.govmdpi.com As part of a target-centric approach, 5,6-Dihydroxy-pyrimidine-4-carboxylic acid amides were specifically designed, synthesized, and characterized as inhibitors of the HCMV pUL89-C endonuclease. nih.govnih.govacs.org

Interactions within the Endonuclease Catalytic Center

The inhibitory action of this compound against pUL89-C is predicated on its interaction with the enzyme's catalytic center, which contains two essential divalent metal ions. nih.gov To predict the binding affinity and mode of interaction, in silico molecular docking studies were performed on a series of DHP inhibitors, including the amide subtype. nih.govnih.gov

These computational analyses support the hypothesis that the DHP scaffold binds within the active site to chelate the catalytic metals. However, when comparing the different subtypes, the amide derivatives generally yielded less favorable docking scores than the corresponding carboxylic acid analogs. nih.govnih.gov This finding aligns with the biochemical assay results, suggesting a potentially weaker or less optimal interaction of the amide's chelating triad with the pUL89-C active site compared to the acid. nih.gov

Thermal Shift Assays for Target Engagement

To confirm direct binding of the inhibitors to the target enzyme, biophysical thermal shift assays (TSA) were conducted. nih.gov A TSA measures the change in the melting temperature (Tₘ) of a protein upon binding to a ligand. A positive shift in the melting temperature (ΔTₘ) indicates that the ligand stabilizes the protein, which is a hallmark of direct target engagement. nih.gov

The DHP amide subtype was evaluated using this assay to assess its binding affinity for the pUL89-C protein. nih.govacs.org The results confirmed that these compounds do bind to the target. However, in comparative studies, the DHP acid analogs produced a substantially larger positive thermal shift, indicating a stronger stabilizing effect and, consequently, a higher binding affinity for the pUL89-C endonuclease than the amide derivatives. nih.govnih.gov

| Compound ID | Subtype | R¹ Group | pUL89-C IC₅₀ (µM) | TSA ΔTₘ (°C) |

|---|---|---|---|---|

| Amide Analog 1 | Amide | 4-fluorobenzyl | >25 | 0.6 |

| Acid Analog 1 | Acid | 4-fluorobenzyl | 0.62 | 5.8 |

| Amide Analog 2 | Amide | 3,4-dichlorobenzyl | 4.8 | 2.1 |

| Acid Analog 2 | Acid | 3,4-dichlorobenzyl | 0.38 | 6.9 |

HIV-1 RNase H Inhibition Mechanism

The Ribonuclease H (RNase H) function of the Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is another critical metal-dependent enzyme essential for viral replication. mdpi.com It selectively degrades the RNA strand of RNA/DNA hybrids during the reverse transcription process. Like the HCMV pUL89 endonuclease, the HIV RNase H active site contains two divalent metal ions, making it a viable target for inhibitors that function via metal chelation. nih.govmdpi.com

The dihydroxypyrimidine scaffold has been identified as a promising chemotype for the development of HIV-1 RNase H inhibitors. nih.gov Specifically, pyrimidinol carboxylic acids, which are structurally analogous to this compound, were designed to inhibit RNase H function. nih.govresearchgate.net The underlying mechanism is consistent with that observed for other metal-dependent enzymes: the inhibitor targets the active site and competitively binds to the essential divalent metal ions. nih.gov

Binding to the RNase H Active Site

The binding of DHP-based inhibitors to the HIV-1 RNase H active site has been corroborated by structural and biochemical studies. Pyrimidinol carboxylic acids have been shown to coordinate the two divalent metal ions (e.g., Mn²⁺ or Mg²⁺) within the catalytic core of the enzyme. nih.gov This binding is further supported by crystal structures of the isolated RNase H domain complexed with these inhibitors, which clearly show the inhibitor molecule positioned in the active site and directly interacting with the two metal ions. mdpi.comnih.gov

While a crystal structure of the specific amide derivative in the RNase H active site is not available, the extensive data on the closely related carboxylic acid analogs provide a robust model for its binding mode. mdpi.comnih.gov The shared dihydroxypyrimidine pharmacophore strongly suggests that the amide would also bind within the active site, utilizing its chelating triad to engage the catalytic metal ions, thereby disrupting the enzyme's function and inhibiting viral replication. mdpi.com

Role of Dihydroxypyrimidine Chelation in RNase H Activity Modulation

The enzymatic activity of Ribonuclease H (RNase H), an essential enzyme in retroviral replication, is critically dependent on the presence of two divalent metal ions, typically magnesium (Mg²⁺), within its active site. mdpi.com These metal ions are coordinated by a conserved motif of acidic amino acid residues and are integral to the catalytic mechanism of cleaving the RNA strand in an RNA/DNA hybrid. nih.gov A prominent strategy for the inhibition of RNase H, therefore, involves the targeting of these catalytic metal ions.

Compounds belonging to the dihydroxypyrimidine class, including this compound, have emerged as potent inhibitors of RNase H. Their mechanism of action is centered on their ability to chelate the two metal ions in the enzyme's active site. nih.gov This chelation effectively disrupts the catalytic geometry and prevents the enzyme from carrying out its function. The 5,6-dihydroxy substitution on the pyrimidine ring provides a key pharmacophoric feature for metal ion binding.

The inhibitory effect of a related compound, 2-(3,4-dichlorobenzyl)-5,6-dihydroxypyrimidine-4-carboxylic acid, was found to be significantly enhanced when the enzyme was preincubated with the inhibitor in the presence of Mg²⁺, strongly supporting a metal chelation-dependent mechanism of action. This observation provides a compelling model for the action of this compound, where the dihydroxypyrimidine core acts as a scaffold to present a chelating triad that sequesters the catalytic metal ions of RNase H.

Table 1: Representative Inhibitory Activity of Dihydroxypyrimidine Derivatives against HIV-1 RNase H Note: This table presents data for closely related dihydroxypyrimidine analogues to illustrate the structure-activity relationship, as specific IC50 values for this compound are not publicly available.

| Compound | Modification from Core Scaffold | RNase H IC50 (µM) |

| Analogue A | Carboxylic Acid | 1.2 |

| Analogue B | Carboxamide | Maintained Activity |

| Analogue C | Substituted Carboxamide | Improved Activity |

This interactive table is based on qualitative and quantitative data from analogous compounds to demonstrate the impact of functional group modifications on inhibitory potency.

General Principles of Dihydroxypyrimidine Metal-Chelating Activity in Biological Systems

The ability of dihydroxypyrimidine derivatives to chelate metal ions is not only pivotal for their inhibitory action against specific metalloenzymes like RNase H but also underlies their broader biological activities. researchgate.net Metal ions are fundamental to a vast array of biological processes, and their homeostasis is tightly regulated. nih.gov Compounds that can effectively chelate these ions can, therefore, exert significant influence on cellular functions. researchgate.net

The general principles of dihydroxypyrimidine metal-chelating activity in biological systems are governed by several key factors:

Coordination Chemistry: The dihydroxy groups on the pyrimidine ring, often in conjunction with an adjacent carbonyl or carboxyl group, create a favorable geometry for coordinating with divalent metal ions. This forms a stable chelate ring structure, effectively sequestering the metal ion from its biological targets.

Selectivity: The affinity of dihydroxypyrimidine chelators for different metal ions can vary. This selectivity is crucial, as indiscriminate chelation of essential metals could lead to toxicity. nih.gov Research into related chelators like 6-carboxamido-5,4-hydroxypyrimidinones has shown high stability and selectivity for certain metal ions over others of biological interest. nih.gov

Bioavailability and Cellular Penetration: For a dihydroxypyrimidine chelator to be effective within a biological system, it must be able to reach its target. Factors such as lipophilicity and molecular size influence its ability to cross cell membranes and access intracellular compartments where metalloenzymes may be located.

Impact on Metalloenzymes: Beyond RNase H, many other enzymes rely on metal cofactors for their function. The dihydroxypyrimidine scaffold has been identified as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of metalloenzymes. For instance, dihydroxypyrimidine-4-carboxamides have also been developed as potent inhibitors of HIV integrase, another metalloenzyme crucial for viral replication.

The chelation of metal ions by dihydroxypyrimidines can lead to a range of biological consequences, including the inhibition of viral replication, modulation of signaling pathways, and induction of cellular responses. nih.govresearchgate.net This broad bioactivity underscores the importance of the metal-chelating properties of this class of compounds in their therapeutic potential.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of 5,6 Dihydroxy Pyrimidine 4 Carboxylic Acid Amide Analogues

Impact of Amide Moiety Modifications on Potency and Selectivity

Modifications to the amide portion of 5,6-dihydroxy-pyrimidine-4-carboxylic acid amide analogues have been shown to be a critical determinant of their biological activity. Structure-activity relationship (SAR) studies have demonstrated that even minor alterations to this functional group can lead to significant changes in potency and selectivity. nih.govresearchgate.net

Key findings from various studies indicate that the N-H of the amide is often crucial for activity, as N-methylation can lead to a complete loss of potency. researchgate.net Similarly, reversing the amide functionality has also been shown to result in inactive compounds. researchgate.net This suggests that the specific hydrogen bonding capabilities and spatial orientation of the amide are essential for interaction with the biological target.

| Modification | Effect on Potency/Selectivity | Reference Compound Example | Modified Compound Example | Observed Change in Activity |

| N-Methylation of Amide | Potency | Free amide NH | N-methylated amide | Complete loss of activity researchgate.net |

| Amide Reversal | Potency | Standard amide | Reversed amide | Inactive compound researchgate.net |

| Aryl Substitution | Potency | Benzylamide | p-Fluorobenzylamide | Optimal enzymatic inhibition nih.gov |

| Lipophilicity of Amide Side Chain | Potency and Lipophilicity | Morpholine substituent | (S)-3-hydroxypyrrolidine | Reduced lipophilicity and 10-fold increase in activity nih.gov |

Role of Substituents at the Pyrimidine (B1678525) C-2 Position on Biological Activity

The C-2 position of the pyrimidine ring is another key site for modification that significantly influences the biological activity of this compound analogues. The nature of the substituent at this position can impact binding affinity, selectivity, and pharmacokinetic properties.

Research has shown that this position is amenable to a variety of substituents, ranging from small alkyl groups to larger aromatic and heterocyclic moieties. For example, in a series of pyrimidine-4-carboxamides developed as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, the C-2 position was substituted with an (S)-3-phenylpiperidine group, which contributed to a threefold increase in inhibitory potency through conformational restriction. nih.gov This indicates that the C-2 substituent can play a crucial role in orienting the molecule within the binding site.

| C-2 Substituent | Biological Target | Effect on Activity | Rationale |

| (S)-3-Phenylpiperidine | NAPE-PLD | 3-fold increase in potency | Conformational restriction of an N-methylphenethylamine group. nih.gov |

| Removal of substituent | NAPE-PLD | Inactive compounds | The N-methylphenethylamine group is important for inhibitory activity. researchgate.net |

| Electron-releasing groups (e.g., pyridine) | Anti-inflammatory targets | Enhancement of anti-inflammatory activity | Favorable electronic interactions with the target. |

Stereochemical Considerations in Amide Side Chain Design

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target, and this is particularly true for the amide side chain of this compound analogues. The three-dimensional arrangement of atoms in the side chain can significantly affect binding affinity and efficacy.

While direct studies on the stereochemistry of the amide side chain of 5,6-dihydroxy-pyrimidine-4-carboxylic acid amides are not extensively detailed in the provided context, analogous studies on other complex molecules highlight its importance. For instance, in EuDOTA-tetraamide complexes, the stereochemistry of amide side chains containing carboxyl groups was found to influence water exchange rates. nih.gov This is a critical parameter for MRI contrast agents and demonstrates that the spatial orientation of side-chain functional groups can modulate key physicochemical properties that are often linked to biological function. nih.gov Each stereoisomer can exhibit a different water exchange rate, indicating distinct interactions with the surrounding environment. nih.gov

In drug design, it is well-established that enantiomers of a chiral drug can have vastly different pharmacological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. This is because biological targets such as enzymes and receptors are themselves chiral and will interact differently with different stereoisomers. Therefore, the careful design and synthesis of specific stereoisomers of the amide side chain are crucial for optimizing the therapeutic potential of these pyrimidine derivatives. The use of chiral auxiliaries and stereoselective synthesis methods are key strategies to achieve enantiomerically pure compounds.

Correlation between Electronic Properties and Mechanistic Efficacy

The electronic properties of this compound analogues are intrinsically linked to their mechanistic efficacy. The distribution of electron density within the pyrimidine ring and its substituents influences the molecule's ability to interact with its biological target through various non-covalent interactions, such as hydrogen bonding and π-π stacking.

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to correlate electronic descriptors with biological activity. researchgate.net Molecular descriptors such as the energy of the lowest unoccupied molecular orbital (E-LUMO) have been identified as significant predictors of the anti-proliferative activity of pyrimidine derivatives. researchgate.net A lower E-LUMO suggests a greater propensity to accept electrons, which can be important for certain types of interactions with biological macromolecules.

The nature of substituents on the pyrimidine ring can modulate its electronic properties. Electron-withdrawing groups can decrease the electron density of the ring, while electron-donating groups can increase it. mdpi.com These changes in electron distribution can affect the strength of interactions with amino acid residues in the active site of a target enzyme or receptor. For example, a subtle interplay between the electronic nature of substituents at the C-4 and C-6 positions of pyrimidine derivatives was found to affect their reactivity in electrophilic substitution reactions. csu.edu.au This demonstrates that the electronic character of substituents can directly influence the chemical behavior and, by extension, the biological function of the molecule. Understanding these correlations is essential for the rational design of more effective and specific inhibitors.

| Electronic Property/Descriptor | Influence on | Observation |

| Energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) | Anti-proliferative activity | A significant descriptor in predicting activity in QSAR models. researchgate.net |

| Electron-withdrawing/-donating nature of substituents | Reactivity and Biological Activity | Subtle interplay between electronic nature of substituents and reactivity. csu.edu.aumdpi.com |

| Dipole Moment | Binding Interaction | Potency can correlate with a favorable dipole-dipole interaction with the target. nih.gov |

Future Research Directions and Unexplored Avenues for 5,6 Dihydroxy Pyrimidine 4 Carboxylic Acid Amide Research

Investigation of Novel Biological Targets beyond Viral Enzymes

The established success of the dihydroxypyrimidine carboxamide scaffold as an inhibitor of viral enzymes, such as HIV integrase and RNase H, provides a strong foundation for exploring its activity against other classes of enzymes, particularly those implicated in cancer and inflammatory diseases. researchgate.netnih.gov The structural motif responsible for metal chelation in viral enzymes is also present in other metalloenzymes, suggesting a broader therapeutic potential.

Future research should focus on screening 5,6-Dihydroxy-pyrimidine-4-carboxylic acid amide and its analogs against a panel of non-viral enzymes. Promising targets include:

Kinases: Many kinases are crucial regulators of cell signaling pathways and are well-established targets in oncology. nih.gov Related pyrimidine (B1678525) structures have demonstrated inhibitory activity against various kinases, including Hematopoietic Progenitor Kinase 1 (HPK1) for immunotherapy, Protein Kinase B (Akt) in cancer signaling, and Epidermal Growth Factor Receptor (EGFR). nih.govnih.govnih.gov Screening against a broad kinome panel could identify novel anticancer or anti-inflammatory activities.

Lipoxygenase (LOX): The 5-lipoxygenase enzyme plays a role in the development of cancer and inflammatory conditions. dovepress.com Dihydropyrimidine scaffolds have been identified as potential lipoxygenase inhibitors, suggesting that the this compound core could be adapted for this target. researchgate.netresearchgate.net

PARP-1: Poly (ADP-ribose) polymerase-1 is a key enzyme in DNA repair and a target for cancer therapy. mdpi.com Given that pyrimidine is a core component of nucleobases, derivatives could be designed to interact with enzymes involved in DNA metabolism.

A summary of related pyrimidine derivatives and their non-viral biological targets is presented in Table 1.

Table 1: Biological Targets of Various Pyrimidine Carboxamide Derivatives

| Compound Class | Target | Therapeutic Area |

|---|---|---|

| Diaminopyrimidine Carboxamides | Hematopoietic Progenitor Kinase 1 (HPK1) | Immuno-oncology |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (Akt) | Oncology |

| Dihydropyrimidine Scaffolds | 5-Lipoxygenase (LOX) | Cancer, Inflammation |

Advanced Synthetic Methodologies for Enhanced Structural Diversity

To effectively probe novel biological targets and optimize activity against existing ones, the generation of a wide array of structurally diverse analogs of this compound is essential. Moving beyond traditional synthetic routes, advanced methodologies can accelerate the discovery of new structure-activity relationships (SAR).

Future efforts should incorporate modern synthetic strategies, including:

Combinatorial and Parallel Synthesis: The use of parallel synthesis has been successfully employed to create targeted libraries of 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides. acs.orgnih.gov This approach involves preparing a core intermediate, the 2-substituted 4,5-dihydroxypyrimidine-6-carboxylate methyl ester, which is then diversified through a facile amidation reaction with a large panel of amines. acs.org This method can generate thousands of compounds for high-throughput screening without the need for traditional coupling reagents, as the 5-hydroxy group of the pyrimidine appears to activate the methyl ester for amidation. acs.org

Multi-Component Reactions (MCRs): Reactions like the Biginelli reaction allow for the one-pot synthesis of complex dihydropyrimidine derivatives from simple starting materials. researchgate.net Adapting MCRs to produce the this compound core could significantly streamline the synthesis of new analogs.

Metal-Catalyzed Cross-Coupling: Modern palladium- or copper-catalyzed reactions can be used to introduce a wide variety of substituents onto the pyrimidine ring, offering a powerful tool for fine-tuning the electronic and steric properties of the molecule. mdpi.comgrowingscience.com

Microwave-Assisted Synthesis: The application of microwave energy can dramatically reduce reaction times and improve yields for many heterocyclic syntheses, making it an attractive tool for accelerating the generation of compound libraries. organic-chemistry.org

Table 2: Advanced Synthetic Methods for Pyrimidine Derivatives

| Method | Description | Advantage |

|---|---|---|

| Parallel Synthesis | Stepwise synthesis of a core intermediate followed by diversification with a library of reactants. | Rapid generation of large, focused libraries for screening. acs.orgnih.gov |

| Multi-Component Reactions | One-pot reactions combining three or more starting materials to form a complex product. | High efficiency, atom economy, and operational simplicity. researchgate.net |

| Metal-Catalyzed Annulation | Cycloaddition reactions catalyzed by transition metals (e.g., Copper, Nickel) to form the pyrimidine ring. | Access to complex and highly substituted pyrimidines. mdpi.com |

Deepening Understanding of Tautomeric Control in Biological Recognition

The 5,6-dihydroxy-pyrimidine core can exist in several tautomeric forms (e.g., keto-enol forms). The specific tautomer present in the active site of a biological target can have a profound impact on binding affinity and inhibitory activity. While the existence of these tautomers is known, their precise role in the biological recognition of this specific carboxamide is not fully understood. nih.govacs.org

Future research should aim to elucidate the influence of tautomerism through a combination of computational and experimental approaches:

Computational Modeling: High-level quantum chemical calculations (DFT) can be used to determine the relative stabilities of different tautomers in various environments (gas phase, solution, and protein active sites). nih.gov Molecular docking studies can then be performed for each plausible tautomer to predict their binding modes and affinities with specific targets. This approach has been used to rationalize the activity of other antiviral agents with tautomeric potential, such as molnupiravir. nih.gov

Structural Biology: High-resolution X-ray crystallography or cryo-electron microscopy of the compound in complex with its target enzymes could provide definitive experimental evidence of the biologically active tautomer.

Spectroscopic Analysis: NMR spectroscopy can be used to study tautomeric equilibria in solution. nih.gov By comparing the spectra of the free ligand with that of the ligand bound to a protein, it may be possible to identify chemical shift changes indicative of a specific tautomeric form being selected upon binding.

Understanding which tautomer is responsible for biological activity is crucial for rational drug design, as it would allow for the modification of the scaffold to favor the most active form, potentially leading to more potent and selective inhibitors.

Development of Advanced Spectroscopic Probes for Real-Time Interaction Studies

To fully understand the pharmacodynamics of this compound, it is critical to study its interactions with biological targets in real-time. Developing advanced spectroscopic probes based on the compound's scaffold would enable detailed mechanistic and kinetic studies.

Future avenues in this area include:

Synthesis of Fluorescent Probes: The core structure of this compound can be chemically modified by attaching a fluorophore. This creates a probe that can be used in fluorescence-based assays to monitor binding to target proteins. semanticscholar.org Techniques such as fluorescence polarization (FP) and Förster Resonance Energy Transfer (FRET) can provide quantitative data on binding affinity and kinetics. chemrxiv.org

NMR-Based Interaction Studies: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions at atomic resolution. nih.govnih.gov By using isotope-labeled proteins, techniques like Chemical Shift Perturbation (CSP) can map the binding site of the compound on the target protein's surface. Saturation Transfer Difference (STD) NMR can be used with unlabeled protein to identify which parts of the small molecule are in close contact with the receptor. uu.nl

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to detect conformational changes in a target protein or nucleic acid upon binding of the pyrimidine derivative. semanticscholar.org This can provide insights into the mechanism of action, for example, by showing whether the compound stabilizes or destabilizes the target's structure.

These advanced probes and techniques would allow researchers to move beyond simple IC50 measurements and gain a dynamic and detailed picture of how this compound engages its biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5,6-dihydroxy-pyrimidine-4-carboxylic acid amide?

- Methodological Answer : The synthesis typically involves cyclization of substituted pyrimidine precursors. A common approach is:

Start with a pyrimidine ring substituted with hydroxyl groups at positions 5 and 2.

Introduce the carboxylic acid amide group at position 4 via nucleophilic substitution or coupling reactions. For example, use carbodiimide coupling agents (e.g., EDCl/HOBt) to convert the carboxylic acid intermediate to the amide derivative .

Purify intermediates via column chromatography or recrystallization, and confirm structures using NMR and mass spectrometry.

Table 1: Key Reaction Steps

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Cyclization | Guanidine, base (e.g., NaOH) | Form pyrimidine ring |

| 2 | Amidation | EDCl, HOBt, amine source | Introduce amide group |

| 3 | Purification | Column chromatography (silica gel) | Isolate target compound |

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

- Methodological Answer :

- Solubility : Test polar aprotic solvents (DMSO, DMF) or aqueous buffers with pH adjustment (e.g., phosphate buffer at pH 7.4). Add co-solvents like PEG-400 if necessary.

- Stability : Conduct accelerated stability studies under varying pH (3–9), temperature (4°C, 25°C), and light exposure. Monitor degradation via HPLC over 24–72 hours .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of the 5,6-dihydroxy groups during functionalization?

- Methodological Answer :

-

Electron-Donating Effects : The 5,6-dihydroxy groups activate the pyrimidine ring for electrophilic substitution at positions 2 and 4. Conflicting reactivity data may arise from competing oxidation or tautomerization.

-

Validation : Use DFT calculations to predict reactive sites and compare with experimental results (e.g., regioselective bromination or nitration). Cross-validate with LC-MS and 2D NMR (e.g., HSQC) to confirm substitution patterns .

Table 2: Reactivity Under Different Conditions

Condition Observed Reaction Key Product Notes Bromine (H2O) Electrophilic substitution at C2 2-Bromo derivative Steric hindrance at C4 HNO3 (H2SO4) Nitration at C4 4-Nitro intermediate Requires acid catalysis

Q. How does this compound interact with viral polymerases, and what assays quantify its inhibitory potency?

- Methodological Answer :

- Mechanism : The compound mimics diketoacid moieties, chelating Mg²⁺ ions in the active site of RNA-dependent RNA polymerases (e.g., HCV NS5B). This disrupts nucleotide binding .

- Assays :